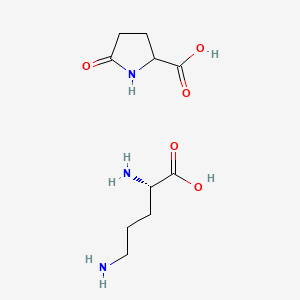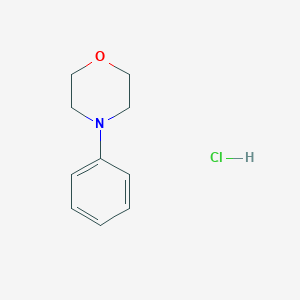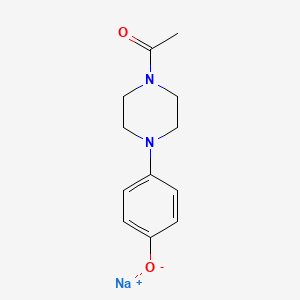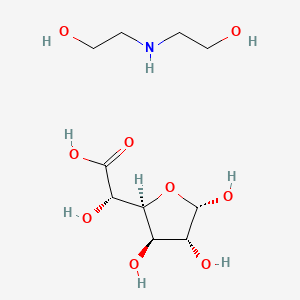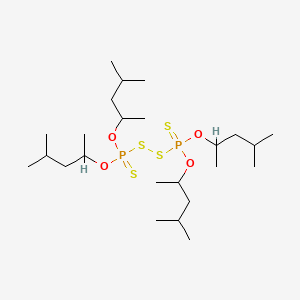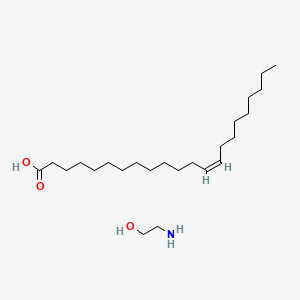
Propanoic acid, 3-(octylthio)-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(octylthio)-, ammonium salt is a chemical compound that belongs to the class of carboxylic acids and their derivatives It is characterized by the presence of a propanoic acid moiety substituted with an octylthio group and an ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(octylthio)-, ammonium salt typically involves the reaction of propanoic acid with an octylthio compound in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents to facilitate the reaction. The resulting product is then treated with ammonia to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(octylthio)-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(octylthio)-, ammonium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(octylthio)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The octylthio group may play a role in binding to hydrophobic pockets within proteins, while the ammonium ion can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propionic acid: A simple carboxylic acid with similar structural features but lacking the octylthio group.
Ammonium propionate: The ammonium salt of propionic acid, similar in structure but without the octylthio substitution.
Octylthiol: A compound with an octylthio group but lacking the carboxylic acid moiety.
Uniqueness
Propanoic acid, 3-(octylthio)-, ammonium salt is unique due to the presence of both the octylthio group and the ammonium ion
Propiedades
Número CAS |
122815-13-8 |
|---|---|
Fórmula molecular |
C11H25NO2S |
Peso molecular |
235.39 g/mol |
Nombre IUPAC |
azanium;3-octylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S.H3N/c1-2-3-4-5-6-7-9-14-10-8-11(12)13;/h2-10H2,1H3,(H,12,13);1H3 |
Clave InChI |
VOWAOAGIIPOKIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



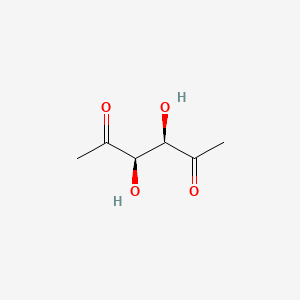


![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
